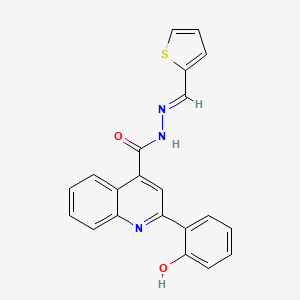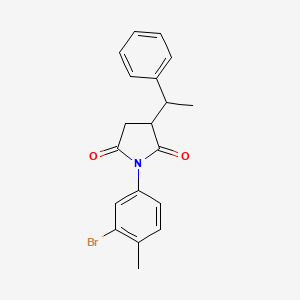![molecular formula C22H30N2O4 B6059760 2-(cyclopropylacetyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6059760.png)
2-(cyclopropylacetyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(cyclopropylacetyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one, also known as CDK8 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research.
作用机制
2-(cyclopropylacetyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one inhibitor works by inhibiting the activity of this compound, a protein that plays a crucial role in the regulation of gene expression. This compound is a cyclin-dependent kinase that phosphorylates RNA polymerase II, a protein that is responsible for the transcription of genes. This compound inhibitor binds to the ATP-binding site of this compound and prevents its activity. This leads to the inhibition of RNA polymerase II phosphorylation and the downregulation of gene expression.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have significant biochemical and physiological effects. It inhibits the growth of cancer cells by inducing apoptosis and preventing cell proliferation. This compound inhibitor also downregulates the expression of genes that are involved in cell cycle progression, angiogenesis, and DNA damage repair. In addition, this compound inhibitor has been shown to enhance the efficacy of other chemotherapeutic agents, making it a promising candidate for combination therapy.
实验室实验的优点和局限性
One of the main advantages of 2-(cyclopropylacetyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one inhibitor is its specificity for this compound. Unlike other CDK inhibitors, this compound inhibitor does not affect the activity of other CDKs, making it a valuable tool for studying the role of this compound in cancer. However, this compound inhibitor has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on normal cells are not well understood. In addition, this compound inhibitor is expensive and requires expertise in organic chemistry for its synthesis.
未来方向
The potential applications of 2-(cyclopropylacetyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one inhibitor in cancer research are vast, and there are many future directions for its study. Some of the future directions include the development of more potent and selective this compound inhibitors, the identification of biomarkers that can predict the response to this compound inhibitor treatment, and the investigation of the role of this compound in other diseases, such as inflammation and neurodegeneration.
Conclusion:
This compound inhibitor is a promising compound with significant potential for cancer research. Its specificity for this compound and its ability to inhibit the growth of cancer cells make it a valuable tool for studying the role of this compound in cancer. While there are some limitations for lab experiments, the future directions for its study are vast. This compound inhibitor has the potential to revolutionize cancer treatment and improve patient outcomes.
合成方法
The synthesis of 2-(cyclopropylacetyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one inhibitor involves multiple steps, including the formation of diazaspiro ring, acetylation of cyclopropane, and benzyl protection of 2,3-dimethoxybenzaldehyde. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of this compound inhibitor is complex and requires expertise in organic chemistry.
科学研究应用
2-(cyclopropylacetyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one inhibitor has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and leukemia. This compound inhibitor works by inhibiting the activity of this compound, a protein that plays a crucial role in the regulation of gene expression. By inhibiting this compound, this compound inhibitor prevents the growth of cancer cells and induces apoptosis.
属性
IUPAC Name |
2-(2-cyclopropylacetyl)-7-[(2,3-dimethoxyphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4/c1-27-18-6-3-5-17(20(18)28-2)14-23-11-4-9-22(21(23)26)10-12-24(15-22)19(25)13-16-7-8-16/h3,5-6,16H,4,7-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMWKBUZZBINSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCCC3(C2=O)CCN(C3)C(=O)CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane](/img/structure/B6059684.png)
![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B6059689.png)
methyl]amino}-6-hydroxy-4-pyrimidinyl)acetate](/img/structure/B6059696.png)
![N-{1-[1-(2-oxo-4-phenylbutanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B6059728.png)
![7-(4-isopropylbenzyl)-2-[(1-methylcyclopropyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6059732.png)
![6-hydroxy-5-(4-methoxybenzyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(1H)-pyrimidinone](/img/structure/B6059742.png)
![ethyl 4-(cyclopropylmethyl)-1-[(6-methyl-4-quinolinyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B6059745.png)
![2-({3-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)-6-methoxyphenol](/img/structure/B6059746.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methoxymethyl)-1-pyrrolidinyl]pyridine](/img/structure/B6059752.png)

![N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B6059761.png)
![5-(3-chloro-4,5-dimethoxyphenyl)-9-methyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B6059782.png)
![5-(3-nitrophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B6059786.png)